

Spectroscopic Profile of Dibromoiodomethane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **dibromoiodomethane** (CHBr2I), a trihalomethane of interest in environmental science and synthetic chemistry. This document compiles available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Detailed experimental protocols, based on established methodologies for halogenated hydrocarbons, are also provided to facilitate the acquisition and interpretation of spectral data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **dibromoiodomethane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **Dibromoiodomethane**

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
~5.5 - 6.0	Singlet (s)	Not Applicable	CHBr ₂ I



Note: The chemical shift is an estimate based on analogous halogenated methanes. The exact value may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for **Dibromoiodomethane**

Chemical Shift (δ) ppm	Assignment
-39.3	CHBr ₂ I

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Data for **Dibromoiodomethane**

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3020	C-H Stretch	Medium
~670	C-Br Stretch	Strong
~590	C-I Stretch	Strong

Note: Peak positions are approximate and can be influenced by the sampling method (e.g., neat liquid, solution).

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Dibromoiodomethane**



m/z	Relative Intensity (%)	Assignment
298, 300, 302	Variable	[CHBr2l]+ (Molecular Ion)
221, 223	Variable	[CHBrl]+
171, 173	Variable	[CHBr ₂]+
141	Variable	[CHI]+
127	High	[1]+
91, 93	Variable	[CHBr]+

Note: The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in characteristic M, M+2, and M+4 peaks for fragments containing two bromine atoms, and M, M+2 peaks for fragments with one bromine atom.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **dibromoiodomethane**.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve approximately 10-20 mg of **dibromoiodomethane** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard single-pulse experiment.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
 - Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.



- Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Switch the probe to the ¹³C frequency.
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover the expected range for halocarbons (e.g., -50 to 50 ppm).
 - A sufficient number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard (TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place one to two drops of liquid dibromoiodomethane onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top to create a thin liquid film between the plates.
 - Mount the plates in the spectrometer's sample holder.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the sample in the beam path and acquire the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.



- The spectrum is usually recorded over the mid-IR range (4000-400 cm⁻¹).
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

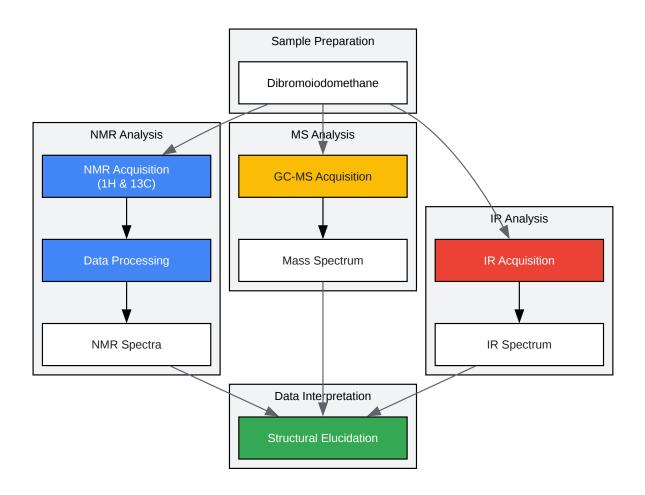
Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **dibromoiodomethane** (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.
- Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- Gas Chromatography (GC) Conditions:
 - Injector: Split/splitless injector, typically operated at 250°C with a split ratio of 50:1.
 - \circ Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness, DB-5ms or equivalent).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 350.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
- Data Analysis: Identify the peak corresponding to dibromoiodomethane in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.



Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **dibromoiodomethane**.



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Caption: Spectroscopic analysis workflow for dibromoiodomethane.

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